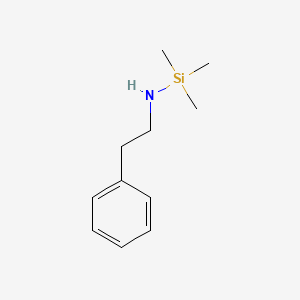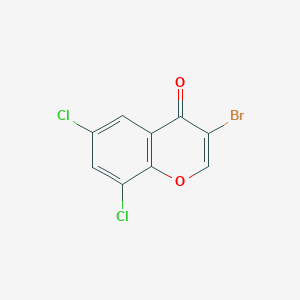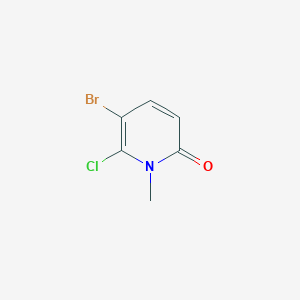
6,2',3'-Trimethoxyflavanone
説明
6,2’,3’-Trimethoxyflavanone is a chemical compound with the molecular formula C18H16O5 . It is a type of flavanone, a class of flavonoids .
Molecular Structure Analysis
The molecular structure of 6,2’,3’-Trimethoxyflavanone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The structure includes a flavanone backbone, which is a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring ©. This compound is characterized by the presence of three methoxy groups (-OCH3) at positions 6, 2’, and 3’ .Physical And Chemical Properties Analysis
6,2’,3’-Trimethoxyflavanone is a slightly yellowish-green crystalline powder . Its molecular weight is 312.32 .科学的研究の応用
Chemical Composition and Isolation
- A study identified a compound closely related to 6,2',3'-Trimethoxyflavanone, named heteroflavanone C, isolated from the root bark of Artocarpus heterophyllus (Chai-Ming & Chun-Nan, 1994).
Chemical Synthesis
- Research on flavanones, including this compound, detailed a synthesis process using hypervalent iodine oxidation (Prakash & Tanwar, 1995).
Chemical Properties and Reactions
- A procedure involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in boiling dioxane demonstrated the transformation of flavanones like this compound into flavones (Matsuura, Iinuma, Ishikawa, & Kagei, 1978).
Biological Activities
- A study on Muntingia calabura leaves found that a closely related flavanone, 5'-hydroxy-7,3',4'-trimethoxyflavanone, demonstrated cytotoxicity against certain cancer cell lines (Chen, Lee, Duh, & Chen, 2005).
- The compound 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone showed antitumor and antiangiogenic activities by affecting the Akt/mTOR signaling pathway in lung cancer cells (Kim et al., 2015).
Pharmacological Research
- Flavanones similar to this compound from Andrographis paniculata were studied for their structures and potential medicinal applications (Rao, Vimalamma, Venkata Rao, & Tzeng, 2004).
将来の方向性
The future research directions for 6,2’,3’-Trimethoxyflavanone could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the known biological activities of other flavanones, it may be worthwhile to investigate the potential therapeutic applications of 6,2’,3’-Trimethoxyflavanone .
作用機序
Target of Action
The primary target of 6,2’,3’-Trimethoxyflavone is the Aryl Hydrocarbon Receptor (AHR) . AHR is a transcription factor that plays a crucial role in various physiological and pathophysiological processes, including xenobiotic metabolism, endocrine function, immunity, and cancer .
Mode of Action
6,2’,3’-Trimethoxyflavone acts as a selective AHR antagonist . It competes with agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin and benzo[a]pyrene, effectively inhibiting AHR-mediated transactivation of a heterologous reporter and endogenous targets, e.g., CYP1A1 . It exhibits no species or promoter dependence with regard to AHR antagonism .
Biochemical Pathways
The antagonistic action of 6,2’,3’-Trimethoxyflavone on AHR leads to the inhibition of AHR-mediated gene induction . This impacts the expression of genes involved in xenobiotic metabolism and other AHR-regulated processes .
Result of Action
The antagonistic action of 6,2’,3’-Trimethoxyflavone on AHR can lead to anti-inflammatory actions . By inhibiting AHR-mediated gene induction, it can modulate the expression of genes involved in inflammation, potentially leading to reduced inflammatory responses .
生化学分析
Biochemical Properties
6,2’,3’-Trimethoxyflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes . Additionally, 6,2’,3’-Trimethoxyflavone can modulate the activity of kinases and receptor tyrosine kinases, impacting cell signaling pathways . These interactions highlight the compound’s potential in regulating inflammatory responses and cellular signaling.
Cellular Effects
6,2’,3’-Trimethoxyflavone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oxidative stress and amyloid beta-induced toxicity by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This compound also affects the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, thereby contributing to its antioxidant and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 6,2’,3’-Trimethoxyflavone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 6,2’,3’-Trimethoxyflavone has been shown to inhibit the activity of the aryl hydrocarbon receptor (AHR), a transcription factor involved in xenobiotic metabolism and immune regulation . By inhibiting AHR, the compound can modulate the expression of genes involved in detoxification and immune responses. Additionally, it can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,2’,3’-Trimethoxyflavone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6,2’,3’-Trimethoxyflavone remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, as well as potential protective effects against chronic diseases .
Dosage Effects in Animal Models
The effects of 6,2’,3’-Trimethoxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
6,2’,3’-Trimethoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For example, the compound undergoes phase I and phase II metabolism, resulting in the formation of hydroxylated and conjugated metabolites . These metabolic transformations can influence the compound’s bioavailability and biological activity. Additionally, 6,2’,3’-Trimethoxyflavone can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 6,2’,3’-Trimethoxyflavone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with target biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of 6,2’,3’-Trimethoxyflavone plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . Additionally, its presence in the nucleus allows it to influence gene expression and regulate cellular processes at the transcriptional level .
特性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-7-8-15-13(9-11)14(19)10-17(23-15)12-5-4-6-16(21-2)18(12)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJRYQVSBTWNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205400 | |
| Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-41-7 | |
| Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79786-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)


![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)



![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
